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molecular formula C18H13Cl2FO4 B1219161 ((6,7-Dichloro-2-(4-fluorophenyl)-2-methyl-1-oxo-5-indanyl)oxy)acetic acid CAS No. 66015-25-6

((6,7-Dichloro-2-(4-fluorophenyl)-2-methyl-1-oxo-5-indanyl)oxy)acetic acid

Cat. No. B1219161
M. Wt: 383.2 g/mol
InChI Key: DPESQQIBUVKMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04096267

Procedure details

A stirred mixture of 2-(4-fluorophenyl)-2-methyl-5-hydroxy-6,7-dichloro-1-indanone (1.04 g., 0.0032 mole), potassium carbonate (0.885 g., 0.0064 mole) and ethyl bromoacetate (1.07 g., 0.0064 mole) in dimethylformamide (30 ml.) is warmed at 55°-60° C. for 3 hours, then treated with water (30 ml.)-10N sodium hydroxide solution (1 ml., 0.01 mole) and heated at 80° C. for one hour. The reaction mixture is added slowly to water (500 ml.) -12N hydrochloric acid (10 ml.) to precipitate 450 mg. of [1-oxo-2-(4-fluorophenyl)-2-methyl-6,7-dichloro-5-indanyloxy]acetic acid which melts at 150°-156° C. after crystallization form ethyl acetate:hexane, 1:3.
Name
2-(4-fluorophenyl)-2-methyl-5-hydroxy-6,7-dichloro-1-indanone
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.885 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:21])[CH2:16][C:15]3[C:10](=[C:11]([Cl:19])[C:12]([Cl:18])=[C:13]([OH:17])[CH:14]=3)[C:9]2=[O:20])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:29][C:30]([O:32]CC)=[O:31].[OH-].[Na+].Cl>CN(C)C=O.CCCCCC.O>[O:20]=[C:9]1[C:10]2[C:15](=[CH:14][C:13]([O:17][CH2:29][C:30]([OH:32])=[O:31])=[C:12]([Cl:18])[C:11]=2[Cl:19])[CH2:16][C:8]1([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:21] |f:1.2.3,5.6|

Inputs

Step One
Name
2-(4-fluorophenyl)-2-methyl-5-hydroxy-6,7-dichloro-1-indanone
Quantity
1.04 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C
Name
Quantity
0.885 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.07 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed at 55°-60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to precipitate 450 mg
CUSTOM
Type
CUSTOM
Details
of [1-oxo-2-(4-fluorophenyl)-2-methyl-6,7-dichloro-5-indanyloxy]acetic acid which melts at 150°-156° C. after crystallization
CUSTOM
Type
CUSTOM
Details
form ethyl acetate

Outcomes

Product
Name
Type
Smiles
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)O)(C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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